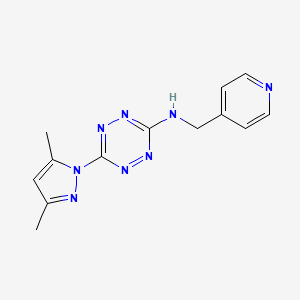![molecular formula C20H22N2O4 B2745447 Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921559-03-7](/img/structure/B2745447.png)
Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered oxazepine ring fused to a benzene ring, with various substituents attached to the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxazepine ring and the various substituents. The electron-rich nature of the ring might make it susceptible to electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Applications
This compound has shown potential in the medical field due to its antimicrobial properties. It has been found to be effective against a variety of microorganisms, which could lead to the development of new antibiotics or antiseptic agents . The ability to combat resistant strains of bacteria and other pathogens is particularly valuable in the current climate of increasing antibiotic resistance.
Biotechnology: Enzyme Inhibition
In biotechnological research, this compound has been utilized for its enzyme inhibitory activity. It has shown significant results in reducing the activity of acetylcholinesterase (AchE), which is an enzyme target for treating conditions like Alzheimer’s disease . This suggests potential for the compound in the development of therapeutic agents for neurodegenerative diseases.
Agriculture: Plant Growth Regulation
The compound’s derivatives have been explored for their role in plant growth and development. Indole derivatives, for example, are known to influence various aspects of plant physiology, including the regulation of plant hormones like indole-3-acetic acid . This could have applications in agriculture to improve crop yields and stress resistance in plants.
Material Science: Polymer Modification
In the field of material science, the compound has been investigated for its utility in modifying polymers. The compound’s structure allows it to interact with polymeric materials, potentially leading to the development of new materials with improved properties such as increased durability or enhanced flexibility .
Pharmaceutical Sciences: Drug Delivery Systems
Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has applications in the design of drug delivery systems. Its structure can be used to modify large molecular scaffolds, which is crucial for the targeted delivery of drugs, especially in the treatment of cancer and other chronic diseases .
Analytical Chemistry: Chemical Analysis
The compound’s unique structure makes it suitable for use in analytical chemistry, particularly in mass spectrometry. It can serve as a standard or a reagent in the identification and quantification of various substances, which is essential in both research and industrial settings .
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-16-12-14(21-19(24)26-15-8-6-5-7-9-15)10-11-17(16)25-13-20(2,3)18(22)23/h5-12H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUEGYTYQAIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
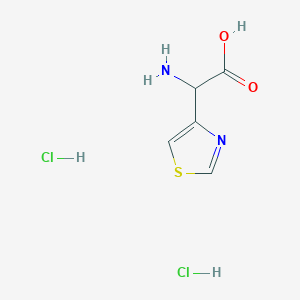
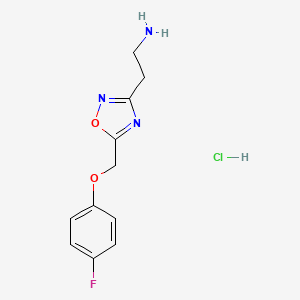
![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)
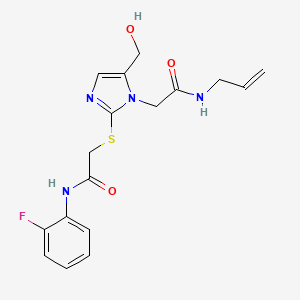
![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
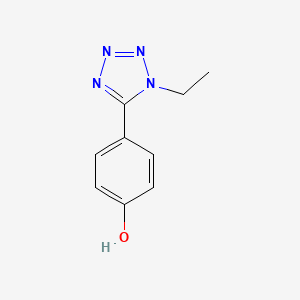
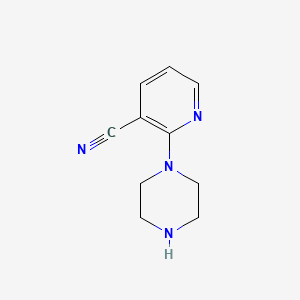
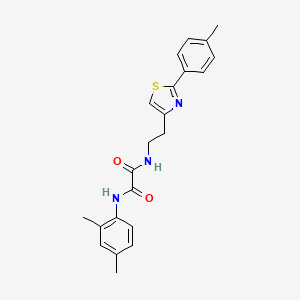
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)
